5-cyclopropyl-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclopropyl-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H16N2O3S and its molecular weight is 328.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-cyclopropyl-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H16N2O3S with a molecular weight of 328.4 g/mol. The compound features a cyclopropyl group, a furan ring, and a thiophene ring, contributing to its unique pharmacological properties.
Property | Value |
---|---|
CAS Number | 1421585-03-6 |
Molecular Formula | C₁₇H₁₆N₂O₃S |
Molecular Weight | 328.4 g/mol |
Density | N/A |
Melting Point | N/A |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the isoxazole ring through cycloaddition reactions. The general synthetic route includes:
- Formation of Nitrile Oxide : Using chloramine-T or N-chlorosuccinimide to oxidize aldoximes.
- Cycloaddition Reaction : Reacting the nitrile oxide with substituted furans.
- Functional Group Modifications : Final adjustments to create the desired isoxazole derivative.
Anticancer Activity
Recent studies have evaluated the anticancer potential of isoxazole derivatives, including this compound. For instance:
- Cytotoxicity : Compounds similar to this isoxazole have shown significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (Hep3B) cells. In particular, derivatives with similar structures exhibited IC50 values in the range of 15.48 to 39.80 μg/mL against HeLa and MCF-7 cells respectively .
Anti-inflammatory Activity
The anti-inflammatory properties of isoxazole derivatives have also been investigated:
- Mechanism : Some studies indicate that these compounds may inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Compounds were shown to significantly reduce edema in animal models, suggesting a strong anti-inflammatory effect .
Antioxidant Activity
Isoxazole compounds have demonstrated antioxidant properties as well:
- DPPH Assay : In antioxidant assays, certain derivatives have shown promising results with IC50 values indicating effective scavenging activity against free radicals .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, altering their activity.
- Cell Signaling Modulation : It can influence cellular signaling pathways, affecting gene expression and cellular metabolism.
- Induction of Apoptosis : Certain studies suggest that related compounds shift cancer cells towards apoptosis rather than necrosis .
Case Studies and Research Findings
- Study on Anticancer Activity : A series of isoxazole derivatives were synthesized and evaluated for their cytotoxic effects against multiple cancer cell lines, revealing that some compounds significantly reduced alpha-fetoprotein secretion in Hep3B cells while inducing cell cycle arrest .
- Anti-inflammatory Assessment : In vivo studies demonstrated that specific substituted isoxazoles exhibited substantial edema inhibition in animal models, correlating with computational docking studies showing strong binding affinities to COX enzymes .
Propriétés
IUPAC Name |
5-cyclopropyl-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-17(15-8-16(22-18-15)13-3-4-13)19(9-12-5-7-23-11-12)10-14-2-1-6-21-14/h1-2,5-8,11,13H,3-4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLRDBKOLFYEOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N(CC3=CSC=C3)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.